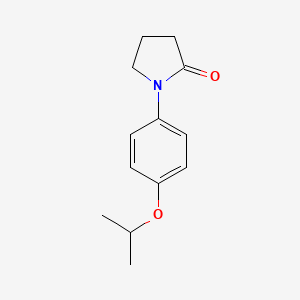

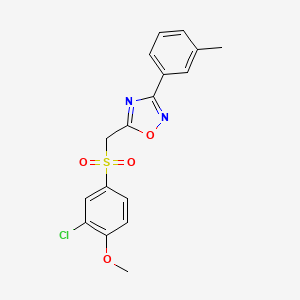

1-(4-Isopropoxyphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Isopropoxyphenyl)pyrrolidin-2-one, also known as IPPP, is a synthetic compound belonging to the pyrrolidine family. It is a component of many biologically active molecules, both natural and synthetic, including approved drugs .

Synthesis Analysis

A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation . In this process, donor–acceptor cyclopropanes react as 1,4-C,C-dielectrophiles, and amines react as 1,1-dinucleophiles .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one, focusing on six unique fields:

Pharmaceutical Development

1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a valuable scaffold in pharmaceutical chemistry due to its pyrrolidinone core. This compound is often used in the synthesis of various drugs, particularly those targeting the central nervous system. Its structural features allow for the development of molecules with potential therapeutic effects, such as anticonvulsants, antipsychotics, and antidepressants .

Chiral Separation Techniques

The compound’s chiral nature makes it a subject of interest in enantioseparation studies. Researchers have explored its enantiomers using chiral stationary phases in chromatography to achieve high-resolution separation. This is crucial for the development of enantiomerically pure drugs, which can have different pharmacological effects and safety profiles .

Synthetic Organic Chemistry

1-(4-Isopropoxyphenyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of complex molecular architectures, including natural product analogs and novel heterocyclic compounds. This makes it a valuable tool for synthetic chemists aiming to develop new materials and bioactive molecules .

Material Science

In material science, this compound is investigated for its potential in creating novel polymers and advanced materials. Its unique structural properties can be exploited to design materials with specific mechanical, thermal, and chemical properties, which are useful in various industrial applications .

Biological Studies

The biological activity of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one is of significant interest. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This makes it a promising candidate for further biological and pharmacological research .

Medicinal Chemistry

In medicinal chemistry, the compound is used to explore structure-activity relationships (SAR). By modifying its structure, researchers can study how changes affect biological activity and pharmacokinetics. This helps in the rational design of new drugs with improved efficacy and reduced side effects .

Neuroscience Research

Given its potential effects on the central nervous system, 1-(4-Isopropoxyphenyl)pyrrolidin-2-one is also studied in neuroscience. Researchers investigate its impact on neurotransmitter systems, neuronal activity, and behavior, aiming to understand its potential as a treatment for neurological disorders .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as agrochemicals. These derivatives can act as herbicides, insecticides, or fungicides, contributing to the development of more effective and environmentally friendly agricultural products .

Pyrrolidine in Drug Discovery Enantioseparation of 4C-Substituted Pyrrolidin-2-One Biological Importance of Pyrrolone and Pyrrolidinone

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Bromophenyl)pyrrolidin-2-one, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also advises against inhalation and contact with skin, eyes, or clothing . Similar precautions may apply to 1-(4-Isopropoxyphenyl)pyrrolidin-2-one.

Zukünftige Richtungen

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

Similar compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been identified as inhibitors ofPlasmodium Cytoplasmic Prolyl-tRNA Synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

Related compounds, like 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been shown to bind to the atp-site of prs . This interaction likely inhibits the function of PRS, leading to antimalarial effects .

Biochemical Pathways

The inhibition of prs by related compounds could disrupt protein synthesis in plasmodium, affecting its survival and replication .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Related compounds have demonstrated attractive potency and acceptable selectivity index against hek293 cells , suggesting potential cytotoxic effects.

Eigenschaften

IUPAC Name |

1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWOHTRRZLRVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxyphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)